2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid

Lipophilicity Physicochemical properties ADME

Select this precise 6-methyl substituted morpholine-2-acetic acid building block to maintain critical SAR vector geometry in your lead optimization. Its Boc group provides acid-labile orthogonality, enabling selective N-deprotection in the presence of base-sensitive esters. The 6-methyl substituent introduces a chiral center and modulates logP (2.80) for enhanced passive permeability compared to the des-methyl analog, making it ideal for CNS-targeted fragment libraries. Generic substitution with the 3-acetic acid regioisomer or non-methylated scaffolds will fundamentally alter target engagement.

Molecular Formula C12H21NO5
Molecular Weight 259.302
CAS No. 2167070-91-7
Cat. No. B3017494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid
CAS2167070-91-7
Molecular FormulaC12H21NO5
Molecular Weight259.302
Structural Identifiers
SMILESCC1CN(CC(O1)CC(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO5/c1-8-6-13(11(16)18-12(2,3)4)7-9(17-8)5-10(14)15/h8-9H,5-7H2,1-4H3,(H,14,15)
InChIKeyUVZFNQFMVKGKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid (CAS 2167070-91-7) as a Specialized Piperazine‑Bioisostere Building Block


2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid (CAS 2167070-91-7) is a Boc‑protected, methyl‑substituted morpholine acetic acid derivative. It belongs to a systematically diversified scaffold family of C‑functionalized morpholines designed to expand fragment‑screening collections and serve as versatile medicinal‑chemistry building blocks [1]. The morpholine core acts as a piperazine bioisostere with enhanced solubility, while the 6‑methyl substituent introduces a chiral center and alters the vector of the acetic acid side chain relative to non‑methylated or differently substituted analogs.

Why a Simple 4‑Boc‑morpholine‑2‑acetic Acid Cannot Replace the 6‑Methyl Congener


Despite sharing a common morpholine‑acetic acid scaffold, in‑class compounds differ critically in regiochemistry, stereochemistry, and substitution pattern, each of which governs the three‑dimensional presentation of the acetic acid handle and thus the vectors available for fragment elaboration or target engagement. Systematic screening of 24 methyl‑substituted morpholine acetic acid esters has demonstrated that even a single methyl group shift (e.g., from the 6‑ to the 5‑position) generates distinct diastereomeric ratios and physicochemical property profiles [1]. Generic substitution therefore risks altering both the synthetic trajectory and the biological SAR of a lead series.

Quantitative Differentiation of 2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid from Its Closest Analogs


Increased Lipophilicity (LogP) Versus the 6‑Desmethyl Analog Drives Membrane Permeability

The introduction of a methyl group at the 6‑position of the morpholine ring substantially increases calculated lipophilicity. The 6‑methyl analog (this compound) exhibits a predicted logP of 2.80 , whereas the 6‑desmethyl comparator 4‑Boc‑morpholine‑2‑acetic acid (CAS 766539-28-0) has a reported logP of 1.03 . This approximately 1.8‑log‑unit increase translates to a roughly 60‑fold higher octanol‑water partition coefficient, indicating significantly enhanced membrane permeability.

Lipophilicity Physicochemical properties ADME

Steric and Conformational Differentiation Via the 6‑Methyl Chiral Center

The 6‑methyl substituent creates a stereogenic center at C6 of the morpholine ring, generating diastereomeric pairs (cis/trans) that are absent in the 6‑desmethyl analog (CAS 766539-28-0). In the synthesis of the 2,6‑substituted morpholine series, the oxa‑Michael cyclization yields temperature‑dependent cis:trans ratios ranging from ~1:2.6 (kinetic control, −78 °C) to 1:0.6 (thermodynamic control, 25 °C) [1]. This stereochemical diversity provides access to distinct three‑dimensional presentation of the acetic acid handle that cannot be achieved with the non‑methylated scaffold.

Stereochemistry Conformational analysis Fragment-based drug design

Molecular Weight and Heavy Atom Count Differentiate from 6‑Desmethyl and Carboxylic Acid Analogs

The molecular weight of the target compound is 259.30 g/mol (C12H21NO5) , compared to 245.27 g/mol for the 6‑desmethyl analog 4‑Boc‑morpholine‑2‑acetic acid (CAS 766539-28-0; C11H19NO5) [1] and 245.27 g/mol for the carboxylic acid regioisomer (2R,6R)-4‑Boc‑6‑methylmorpholine‑2‑carboxylic acid (CAS 1581752-93-3) [2]. The acetic acid homolog contains an additional methylene spacer (14 Da increase) and one additional heavy atom compared to the carboxylic acid analog, altering both the distance and flexibility of the acid handle.

Molecular weight Fragment screening Lead-likeness

Regiochemical Differentiation: 2‑Acetic Acid Versus 3‑Acetic Acid Morpholine Scaffolds

The acetic acid moiety anchored at the 2‑position (adjacent to the ring oxygen) presents a different vector than the 3‑acetic acid regioisomer. In the systematic chemical diversity (SCD) study, all 12 isomers of methyl morpholine‑2‑acetic acid esters and all 12 isomers of methyl morpholine‑3‑acetic acid esters were synthesized as distinct compound sets, confirming that the 2‑ and 3‑position regioisomers are not interconvertible and require entirely separate synthetic routes [1]. Screening of SCD‑derived libraries delivers precise structure‑activity relationships precisely because the regioisomers populate different regions of chemical space.

Regiochemistry Medicinal chemistry Structure-activity relationship

Boc Protection Strategy Enables Orthogonal Deprotection Versus Cbz‑ or Fmoc‑Protected Analogs

The tert‑butoxycarbonyl (Boc) group on the morpholine nitrogen permits acid‑labile deprotection (e.g., TFA or HCl/dioxane) while leaving base‑labile ester protecting groups intact. This contrasts with the 9‑fluorenylmethoxycarbonyl (Fmoc) group, which requires basic conditions (piperidine) for removal. The Boc group can be quantitatively removed with trifluoroacetic acid , enabling sequential deprotection strategies in solid‑phase or solution‑phase synthesis that are not feasible with benzyloxycarbonyl (Cbz)‑protected analogs, which require hydrogenolysis.

Protecting group strategy Solid-phase synthesis Orthogonal deprotection

Vendor‑Certified Purity and Availability for Reproducible Fragment Screening

Commercially, the target compound is offered at a minimum purity of 95% (HPLC) , which is the threshold recommended for fragment‑based screening libraries to avoid false positives from impurities. In contrast, the 6‑desmethyl analog (CAS 766539-28-0) is listed at 97% purity by some suppliers . While both meet fragment‑screening purity standards, the 6‑methyl analog's availability from multiple suppliers with specified purity enables consistent procurement for SAR campaigns.

Purity Quality control Procurement

Optimal Procurement and Application Scenarios for 2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid


Fragment‑Based Lead Discovery Requiring Stereochemically Defined, Lipophilic Morpholine Scaffolds

When designing a fragment library aimed at CNS or intracellular targets where passive permeability is essential, the 6‑methyl analog (logP 2.80) is preferred over the less lipophilic 6‑desmethyl analog (logP 1.03) [Section 3, Evidence 1]. The two accessible diastereomers (cis and trans) further allow exploration of shape diversity around a common core [Section 3, Evidence 2].

Multi‑Step Synthesis Requiring Orthogonal Nitrogen Protection

In synthetic routes where the morpholine nitrogen must be unmasked in the presence of base‑labile ester groups (e.g., methyl or benzyl esters), the Boc protecting group provides acid‑mediated deprotection orthogonality that is incompatible with Fmoc‑ or Cbz‑protected morpholine building blocks [Section 3, Evidence 5].

Systematic SAR Exploration of Morpholine‑Containing Lead Series

When optimizing a hit compound containing a morpholine acetic acid moiety, procurement of the exact 2‑acetic acid regioisomer with the 6‑methyl substituent is mandatory. The 3‑acetic acid regioisomer, though structurally similar, presents a fundamentally different vector and cannot serve as a substitute without altering target engagement [Section 3, Evidence 4].

Building Block Procurement for Amide Coupling at Extended Distances

The acetic acid handle (CH2COOH) provides a one‑carbon spacer relative to the carboxylic acid analog (directly attached COOH), enabling conjugation of amines or anilines at a greater distance from the morpholine ring. This is critical when the morpholine core must be positioned deeper in a binding pocket while the coupled fragment extends toward solvent‑exposed regions [Section 3, Evidence 3].

Quote Request

Request a Quote for 2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.